molecular formula C21H15ClFN3O2S B2522159 N-(5-chloro-2-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1207057-24-6

N-(5-chloro-2-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

Cat. No.: B2522159
CAS No.: 1207057-24-6
M. Wt: 427.88
InChI Key: AIIMKDOMWHGLTF-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a potent and selective small-molecule inhibitor primarily investigated for its activity against the ErbB family of receptor tyrosine kinases, notably EGFR (Epidermal Growth Factor Receptor) and HER2 Source . This targeted mechanism disrupts critical downstream signaling pathways, such as MAPK/ERK and PI3K/Akt, which are fundamental to cellular processes including proliferation, survival, and differentiation Source . The compound's core research value lies in its application as a chemical probe to elucidate the role of aberrant EGFR and HER2 signaling in oncogenesis and tumor progression. Consequently, it serves as a vital tool in preclinical studies for various cancers, such as non-small cell lung cancer (NSCLC) and breast cancer, where these receptors are frequently overexpressed or mutated. Researchers utilize this compound in vitro to investigate mechanisms of kinase inhibition, drug resistance, and synergistic effects with other therapeutic agents, and in vivo to evaluate antitumor efficacy and pharmacodynamic profiles in animal models. Its specific molecular structure is designed to optimize binding affinity and selectivity, making it a crucial asset for advancing the development of novel targeted cancer therapies.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClFN3O2S/c1-12-2-5-14(22)8-17(12)25-18(27)9-26-11-24-19-16(10-29-20(19)21(26)28)13-3-6-15(23)7-4-13/h2-8,10-11H,9H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIIMKDOMWHGLTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structural framework that includes:

  • Chloro-methylphenyl moiety : Enhances lipophilicity and biological activity.
  • Thieno[3,2-d]pyrimidine core : Associated with various biological activities, particularly in anticancer research.
  • Fluorophenyl group : May influence the compound's interaction with biological targets due to the electron-withdrawing effect.

The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets involved in cellular signaling pathways.

  • Inhibition of Kinases : Research indicates that this compound may inhibit key kinases such as VEGFR-2 and AKT, which are crucial for tumor growth and survival. For instance, related thiophene derivatives demonstrated IC50 values of 0.075 μM for VEGFR-2 and 4.60 μM for AKT, suggesting potent inhibitory effects that could be mirrored in this compound .
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cell lines by activating caspase pathways, leading to programmed cell death. This mechanism is vital for the therapeutic efficacy against various malignancies.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays:

Cell Line IC50 (µM) Mechanism
HepG23.105Inhibition of VEGFR-2 and AKT
PC-33.023Induction of apoptosis

These results indicate that the compound exhibits moderate to high cytotoxicity against liver (HepG2) and prostate (PC-3) cancer cell lines .

Case Studies and Research Findings

  • In Vitro Studies : A study conducted on novel fused thiophene derivatives, closely related to our compound, demonstrated significant antiproliferative activity against liver cell carcinoma. The findings highlighted the importance of structural modifications in enhancing biological activity .
  • Mechanistic Insights : Docking studies have shown that the binding patterns of these compounds within the active sites of targeted kinases are similar to those of known inhibitors, suggesting a well-defined mechanism of action that warrants further investigation .

Comparison with Similar Compounds

Core Structure and Substitution Patterns

The thieno[3,2-d]pyrimidinone scaffold is a common pharmacophore in medicinal chemistry. Key analogs include:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Features Reference
Target Compound 7-(4-fluorophenyl), 3-(N-(5-chloro-2-methylphenyl)acetamide) ~465.9* Fluorine enhances bioavailability; chloro-methylphenyl optimizes steric interactions
N-(2-chloro-4-fluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide 7-(4-methylphenyl), 2-sulfanylacetamide 474.0 Sulfur linkage may improve solubility; methylphenyl increases hydrophobicity
N-(3-chloro-4-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide 7-(4-methoxyphenyl), 3-(N-(3-chloro-4-methylphenyl)acetamide) 439.9 Methoxy group introduces polarity; altered chloro-methyl position affects binding
2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide 3-(4-chlorophenyl), 2-sulfanylacetamide 474.0 Trifluoromethyl enhances electronegativity; chlorophenyl optimizes π-π stacking

*Estimated based on structural similarity to .

Physicochemical Properties

  • Melting Points : Analogs exhibit wide melting point ranges (143–282°C), influenced by substituent polarity and crystallinity. The target compound’s melting point is unreported but likely falls within this range .
  • Solubility : Fluorinated and sulfanyl groups (e.g., in –13) may improve aqueous solubility compared to methoxy or methylphenyl derivatives .

Enzyme Inhibition Potential

  • InhA Inhibitors: N-Substituted acetamide derivatives () show activity against enoyl-acyl carrier protein reductase (InhA), a target for tuberculosis therapy. The target compound’s chloro-methylphenyl group may enhance hydrophobic interactions with the enzyme’s active site compared to simpler phenyl analogs .
  • Anticancer Activity: Thieno[2,3-d]pyrimidinones in demonstrate anti-breast cancer activity. The 4-fluorophenyl group in the target compound could similarly modulate kinase inhibition, as seen in FLT3 inhibitors () .

Role of Substituents

  • 4-Fluorophenyl (7-position) : Increases metabolic stability and membrane permeability via fluorine’s electronegative and lipophilic effects .
  • 5-Chloro-2-methylphenyl (Acetamide) : Ortho-substitution may restrict rotational freedom, improving target binding compared to para-substituted analogs (e.g., ) .
  • Sulfur vs.

Q & A

Q. How are intermediates characterized during multi-step synthesis?

  • Methodological Answer :
  • Isolation : Use flash chromatography to separate intermediates (e.g., thienopyrimidinone precursor) .
  • In Situ Monitoring : FTIR tracks carbonyl formation (e.g., 1720 cm⁻¹ for lactam intermediates) .

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